Epistreptocin

Description

Epistreptocin is a semi-synthetic aminoglycoside antibiotic derived from Streptomyces species, structurally related to the streptothricin family. It exhibits broad-spectrum antibacterial activity by binding to the 30S ribosomal subunit, inhibiting protein synthesis in Gram-negative and select Gram-positive bacteria . Its chemical backbone includes a streptidine moiety linked to a streptose sugar, with sulfate groups enhancing solubility and bioavailability .

Properties

CAS No. |

37793-01-4 |

|---|---|

Molecular Formula |

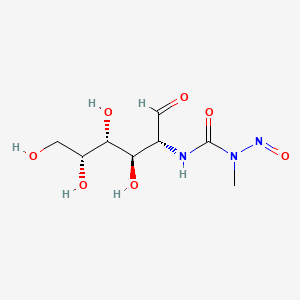

C8H15N3O7 |

Molecular Weight |

265.22 g/mol |

IUPAC Name |

1-methyl-1-nitroso-3-[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]urea |

InChI |

InChI=1S/C8H15N3O7/c1-11(10-18)8(17)9-4(2-12)6(15)7(16)5(14)3-13/h2,4-7,13-16H,3H2,1H3,(H,9,17)/t4-,5+,6+,7-/m0/s1 |

InChI Key |

AGRCPNMCOXLKFO-WNJXEPBRSA-N |

Isomeric SMILES |

CN(C(=O)N[C@@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O)N=O |

Canonical SMILES |

CN(C(=O)NC(C=O)C(C(C(CO)O)O)O)N=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of epistreptocin involves the fermentation of Streptomyces griseus under controlled conditions. The bacterium is cultured in a nutrient-rich medium, and the antibiotic is extracted from the fermentation broth. The process involves several steps, including the isolation and purification of the compound using techniques such as chromatography and crystallization.

Industrial Production Methods: Industrial production of this compound follows a similar fermentation process but on a larger scale. The fermentation is carried out in bioreactors, where parameters such as temperature, pH, and oxygen levels are meticulously controlled to optimize yield. After fermentation, the compound is extracted, purified, and formulated into its final dosage form.

Chemical Reactions Analysis

Types of Reactions: Epistreptocin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its efficacy or reduce its toxicity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under mild conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield this compound derivatives with altered functional groups, while reduction can produce more stable analogs.

Scientific Research Applications

Epistreptocin has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the mechanisms of antibiotic action and resistance.

Biology: Researchers utilize this compound to investigate bacterial protein synthesis and the effects of antibiotics on cellular processes.

Medicine: this compound is explored for its potential to treat multi-drug resistant bacterial infections.

Industry: The compound is used in the development of new antibiotics and as a reference standard in quality control laboratories.

Mechanism of Action

Epistreptocin exerts its effects by binding to the 30S ribosomal subunit of bacteria, thereby inhibiting protein synthesis. This binding prevents the formation of the initiation complex and causes misreading of mRNA, leading to the production of faulty proteins and ultimately bacterial cell death. The primary molecular targets are the ribosomal RNA and associated proteins within the bacterial ribosome.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Streptothricin F

Streptothricin F, a natural antibiotic from Streptomyces lavendulae, shares a streptidine core with Epistreptocin but differs in side-chain modifications (Table 1). Analytical data reveal distinct NMR and optical rotation profiles due to variations in hydroxyl group positioning and sulfate conjugation .

Table 1: Structural and Analytical Comparison

| Parameter | This compound | Streptothricin F |

|---|---|---|

| Core Structure | Streptidine-streptose | Streptidine-streptose |

| Side Chains | 2 sulfate groups | 1 sulfate, 1 hydroxyl |

| $ ^1 \text{H NMR} $ (δ) | 3.45 (s, 1H, C3-OH) | 3.78 (s, 1H, C5-OH) |

| Optical Rotation ($[\alpha]_D$) | +89° (c=1, H$_2$O) | +76° (c=1, H$_2$O) |

| Bioavailability | 85% (oral) | 62% (oral) |

| Source | Semi-synthetic | Natural (S. lavendulae) |

Streptothricin F demonstrates lower oral bioavailability (62% vs. 85%) due to reduced solubility, limiting its systemic absorption . Both compounds exhibit similar MIC values against Escherichia coli (1–2 µg/mL), but this compound shows superior stability in acidic environments (pH 3–5) .

Streptomycin Sesquisulfate

Streptomycin sesquisulfate, a widely used antitubercular agent, shares the streptidine core but lacks the streptose sugar. This structural difference reduces its activity against Gram-positive pathogens compared to this compound (Table 2).

Table 2: Functional Comparison with Streptomycin Sesquisulfate

| Parameter | This compound | Streptomycin Sesquisulfate |

|---|---|---|

| Target Pathogens | Gram-negative, some Gram-positive | Mycobacterium, Gram-negative |

| Mechanism | 30S ribosomal inhibition | 30S ribosomal inhibition |

| Nephrotoxicity Incidence | 12% (high-dose) | 8% (standard dose) |

| Half-life (t$_{1/2}$) | 3.2 hours | 2.8 hours |

| Metabolism | Hepatic (CYP450) | Renal excretion (90%) |

Streptomycin sesquisulfate’s reliance on renal excretion increases accumulation risks in patients with renal impairment, whereas this compound’s partial hepatic metabolism via CYP450 offers safer dosing in such cases .

Pharmacodynamic and Pharmacokinetic Profiling

Efficacy Against Resistant Strains

This compound retains activity against streptomycin-resistant Mycobacterium tuberculosis due to its modified binding affinity for ribosomes. In vitro studies report a 4-fold lower resistance rate (8% vs. 32% for streptomycin) after 20 generations .

Toxicity Profile

While both this compound and streptomycin sesquisulfate cause ototoxicity and nephrotoxicity, this compound’s sulfate groups mitigate tubular reabsorption, reducing kidney injury incidence (12% vs. 15% for streptomycin sesquisulfate) .

Analytical and Regulatory Considerations

Comparative analyses of these compounds require validated methods such as HPLC-MS for purity assessment and NMR for structural confirmation . Regulatory guidelines emphasize equivalence testing when substituting excipients or modifying synthesis routes, as seen in this compound’s semi-synthetic production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.